molecular formula C6H3N3O3 B107689 5-Nitro-2,1,3-benzoxadiazole CAS No. 18772-11-7

5-Nitro-2,1,3-benzoxadiazole

Cat. No. B107689
CAS RN: 18772-11-7
M. Wt: 165.11 g/mol
InChI Key: UFCLPTABGUBVRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Nitro-2,1,3-benzoxadiazole (NBD) is a heterocyclic compound that has been widely used in scientific research due to its unique properties. It is a fluorescent molecule that exhibits strong absorption and emission in the visible region of the electromagnetic spectrum. This makes it an ideal probe for studying biological systems and processes.

Mechanism Of Action

The mechanism of action of 5-Nitro-2,1,3-benzoxadiazole is based on its ability to undergo excited-state intramolecular proton transfer (ESIPT). This process involves the transfer of a proton from the nitrogen atom to the oxygen atom of the benzoxadiazole ring, resulting in a highly fluorescent species.

Biochemical And Physiological Effects

5-Nitro-2,1,3-benzoxadiazole has been shown to have a variety of biochemical and physiological effects, including the ability to bind to proteins and lipids in biological membranes. It has also been shown to alter the fluidity and permeability of lipid bilayers, and to induce changes in the conformation and activity of membrane proteins.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 5-Nitro-2,1,3-benzoxadiazole in scientific research is its high sensitivity and selectivity for specific biological targets. It is also relatively easy to synthesize and can be incorporated into a variety of experimental systems. However, one limitation of using 5-Nitro-2,1,3-benzoxadiazole is its tendency to photobleach, which can limit its usefulness in long-term experiments.

Future Directions

There are many potential future directions for research involving 5-Nitro-2,1,3-benzoxadiazole, including the development of new synthetic methods for producing modified derivatives with enhanced properties. Other areas of interest include the use of 5-Nitro-2,1,3-benzoxadiazole in the study of protein-protein interactions, the development of new fluorescent probes for imaging biological systems, and the use of 5-Nitro-2,1,3-benzoxadiazole in the development of new diagnostic and therapeutic tools for the treatment of disease.

Synthesis Methods

5-Nitro-2,1,3-benzoxadiazole can be synthesized using a variety of methods, including the nitration of 2-aminophenol followed by cyclization with nitrous acid. Another common method involves the reaction of 2-nitrophenol with cyanogen bromide to form the corresponding benzoxadiazole derivative.

Scientific Research Applications

5-Nitro-2,1,3-benzoxadiazole has been used in a wide range of scientific research applications, including the study of protein structure and function, lipid dynamics, and membrane transport. It has also been used as a fluorescent probe for monitoring changes in intracellular pH, calcium ion concentration, and reactive oxygen species levels.

properties

IUPAC Name

5-nitro-2,1,3-benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N3O3/c10-9(11)4-1-2-5-6(3-4)8-12-7-5/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCLPTABGUBVRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C=C1[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3N3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50336467
Record name 5-Nitro-2,1,3-benzoxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-2,1,3-benzoxadiazole

CAS RN

18772-11-7
Record name 5-Nitro-2,1,3-benzoxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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